N-(beta-Hydroxypropyl)anabasine
Overview
Description
N-(beta-Hydroxypropyl)anabasine is a derivative of anabasine, an alkaloid found in the Nicotiana species, including tobacco plantsAnabasine itself is known for its insecticidal properties and its role as a biomarker for tobacco use .
Preparation Methods
The synthesis of N-(beta-Hydroxypropyl)anabasine typically involves the reaction of anabasine with propylene oxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
N-(beta-Hydroxypropyl)anabasine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(beta-Hydroxypropyl)anabasine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: Studies have explored its effects on various biological systems, including its potential as an insecticide.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the treatment of nicotine addiction.
Industry: It is used in the development of new agricultural chemicals and as a biomarker for tobacco use
Mechanism of Action
The mechanism of action of N-(beta-Hydroxypropyl)anabasine involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. This interaction is similar to that of nicotine, but with distinct differences that may offer unique therapeutic benefits .
Comparison with Similar Compounds
N-(beta-Hydroxypropyl)anabasine is similar to other alkaloids such as:
Nicotine: Both compounds interact with nicotinic acetylcholine receptors, but this compound has a different binding affinity and pharmacological profile.
Nornicotine: This compound is another derivative of nicotine with similar properties but different metabolic pathways.
Lobeline: An alkaloid with similar receptor interactions but distinct therapeutic applications.
Properties
IUPAC Name |
1-(2-pyridin-3-ylpiperidin-1-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(16)10-15-8-3-2-6-13(15)12-5-4-7-14-9-12/h4-5,7,9,11,13,16H,2-3,6,8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZXXAVHCHRHJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1C2=CN=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397962 | |
Record name | N-(beta-Hydroxypropyl)anabasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719-84-6 | |
Record name | N-(beta-Hydroxypropyl)anabasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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